molecular formula C22H23FN4O3 B1202848 7-Aminoketanserin

7-Aminoketanserin

Cat. No.: B1202848
M. Wt: 410.4 g/mol
InChI Key: ILHHRZFBHHWOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoketanserin (CAS: 102745-99-3) is a derivative of the selective serotonin-S2 receptor antagonist ketanserin. Its chemical structure includes a quinazolinedione core with a 7-amino substitution and a fluorobenzoyl-piperidinyl ethyl side chain (InChIKey: ILHHRZFBHHWOGY-CNRUNOGKSA-N) . This modification introduces an amino group, reducing lipophilicity compared to its parent compound, ketanserin . The compound exhibits a molecular weight of 414.19203 g/mol and has been primarily studied for its high affinity toward serotonin-S2 receptors, making it a valuable tool in neuropharmacology .

Properties

Molecular Formula

C22H23FN4O3

Molecular Weight

410.4 g/mol

IUPAC Name

7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H23FN4O3/c23-16-3-1-14(2-4-16)20(28)15-7-9-26(10-8-15)11-12-27-21(29)18-6-5-17(24)13-19(18)25-22(27)30/h1-6,13,15H,7-12,24H2,(H,25,30)

InChI Key

ILHHRZFBHHWOGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=C(C=C4)N)NC3=O

Synonyms

7-amino-3-(2-(4-(2-tritio-4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione
7-aminoketanserin

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile

7-Aminoketanserin’s binding affinity (KD) for serotonin-S2 receptors is notably high:

  • Membrane-bound receptors : KD = 0.35 nM
  • Detergent-solubilized receptors : KD = 2.03 nM

In contrast, ketanserin (CAS: 74050-98-9) binds to serotonin-S2 receptors but with additional α1-adrenergic and histamine H1 receptor interactions, leading to broader off-target effects . The amino substitution in this compound eliminates binding to serotonin-S1 receptors, enhancing selectivity .

Structural and Functional Comparisons
Compound Core Structure Key Substituents Lipophilicity Selectivity for S2 Receptors
This compound Quinazolinedione 7-Amino, fluorobenzoyl-piperidinyl Low High (No S1 binding)
Ketanserin Quinazolinedione Fluorobenzoyl-piperidinyl High Moderate (Binds S1, α1, H1)
2-Aminobenzamides Benzamide 2-Amino, variable side chains Variable Variable (Depends on R groups)

Key Findings :

  • Lipophilicity: The amino group in this compound reduces lipid solubility, improving its utility in aqueous-based assays and intact cell studies .
  • Receptor Specificity: Unlike 2-Aminobenzamides (studied for glycosylation engineering ), this compound’s rigid quinazolinedione scaffold ensures precise spatial alignment with serotonin-S2 receptors, minimizing off-target interactions .

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